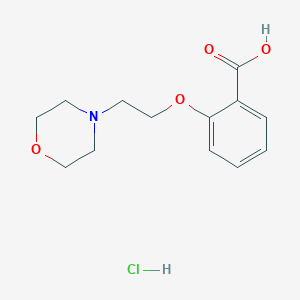

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride

CAS No.: 856789-38-3

Cat. No.: VC2816258

Molecular Formula: C13H18ClNO4

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856789-38-3 |

|---|---|

| Molecular Formula | C13H18ClNO4 |

| Molecular Weight | 287.74 g/mol |

| IUPAC Name | 2-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H |

| Standard InChI Key | VXFWCXFHEDLKCB-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl |

| Canonical SMILES | C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride is a chemical compound combining a benzoic acid core with a morpholine-containing substituent in the ortho position, existing as a hydrochloride salt. The compound features several key structural elements: a benzoic acid moiety, a morpholine heterocycle, and an ethoxy linker connecting these components.

Chemical Identifiers and Properties

The compound is characterized by the following chemical parameters:

Table 1: Chemical Identity and Structural Information

| Parameter | Information |

|---|---|

| CAS Number | 856789-38-3 |

| Molecular Formula | C13H18ClNO4 |

| Molecular Weight | 287.74 g/mol |

| IUPAC Name | 2-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H |

| Standard InChIKey | VXFWCXFHEDLKCB-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl |

| PubChem Compound ID | 46735536 |

The chemical structure incorporates a morpholine ring, which typically adopts a chair conformation as observed in related morpholine-containing compounds . The presence of the carboxylic acid group in the ortho position relative to the ethoxy linker creates a unique spatial arrangement that distinguishes this compound from related structures.

Physical Properties and Characteristics

The physical properties of 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride influence its behavior in various research applications. Based on its structure and related compounds, the following physical characteristics are anticipated:

Table 2: Physical Properties

| Property | Description | Basis for Determination |

|---|---|---|

| Physical Appearance | White to off-white crystalline solid | Common for similar hydrochloride salts |

| Solubility | Readily soluble in polar solvents (water, methanol); limited solubility in non-polar solvents | Based on structural features |

| pH in Solution | Acidic (due to hydrochloride salt form) | Based on chemical composition |

| Stability | Stable under normal laboratory conditions when stored properly | Common for similar compounds |

| Hygroscopicity | Potentially hygroscopic due to salt form | Based on similar hydrochloride salts |

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it suitable for aqueous solutions in research contexts.

Spectroscopic Characterization

| Spectroscopic Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ 7.0-8.0 ppm), morpholine ring protons (δ 2.4-3.7 ppm), ethoxy linker (δ 3.8-4.5 ppm) |

| ¹³C NMR | Carboxylic carbon (δ ~170 ppm), aromatic carbons (δ 115-160 ppm), morpholine carbons (δ 40-67 ppm), ethoxy carbons (δ 50-70 ppm) |

| IR Spectroscopy | Carboxylic acid O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C stretch (~1600 cm⁻¹), C-O-C stretch (~1200 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak consistent with [M+H]⁺ at m/z 252 (free base) or fragments showing loss of morpholine |

Comparative Analysis with Structurally Related Compounds

Understanding 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride in the context of structurally related compounds provides valuable insights into its potential properties and applications.

Table 4: Comparison with Related Compounds

The specific ortho-positioning of the morpholin-4-ylethoxy substituent relative to the carboxylic acid group in 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride creates a distinctive spatial arrangement that differentiates it from para-substituted analogs and may influence its chemical behavior and potential applications.

Future Research Directions

Current knowledge about 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride presents several opportunities for future investigation:

-

Comprehensive crystallographic studies to determine precise three-dimensional structure and intermolecular interactions.

-

Development of optimized and scalable synthetic routes with detailed reaction conditions and yields.

-

Investigation of potential biological activities, particularly in light of the research into related morpholine-containing compounds.

-

Exploration of structure-activity relationships through systematic modification of the core structure.

-

Application as a building block for more complex molecules with potential research utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume